molecular formula C12H18N2OS B11349090 3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B11349090
M. Wt: 238.35 g/mol
InChI Key: XYRWIUPBVQRJLX-UHFFFAOYSA-N
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Description

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2-aminobenzothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor in the synthesis of 3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide.

    Benzothiazole: The parent compound of the benzothiazole class.

    3-methylbutanamide: A simpler amide compound used in the synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines the benzothiazole ring with a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C12H18N2OS/c1-8(2)7-11(15)14-12-13-9-5-3-4-6-10(9)16-12/h8H,3-7H2,1-2H3,(H,13,14,15)

InChI Key

XYRWIUPBVQRJLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC2=C(S1)CCCC2

Origin of Product

United States

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